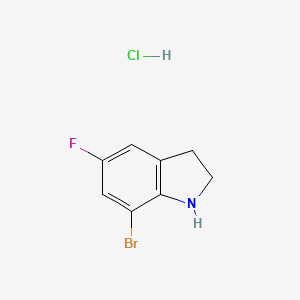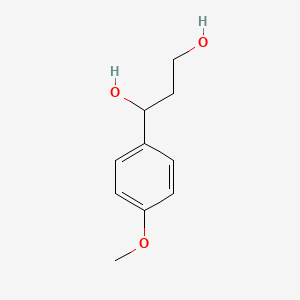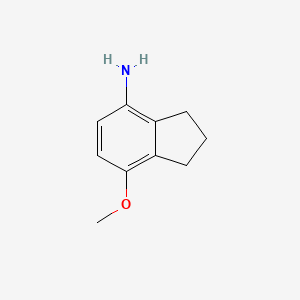
7-Methoxy-2,3-dihydro-1H-inden-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2,3-dihydro-1H-inden-4-amine: is an organic compound with the molecular formula C10H13NO indanes , which are bicyclic structures consisting of a benzene ring fused to a cyclopentane ring. The presence of a methoxy group at the 7th position and an amine group at the 4th position makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,3-dihydro-1H-inden-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available .
Reduction: The carbonyl group of 7-methoxyindanone is reduced to form .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-2,3-dihydro-1H-inden-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding or compounds.
Reduction: The compound can be reduced to form .
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as or .
Reducing Agents: Such as or .
Substitution Reagents: Such as or .
Major Products
Oxidation: Formation of or .
Reduction: Formation of derivatives.
Substitution: Formation of various substituted indanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with and in biological systems.
Pathways Involved: The compound can modulate various biochemical pathways, potentially affecting neurotransmission and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-2,3-dihydro-1H-inden-1-amine
- 4-Methoxy-2,3-dihydro-1H-inden-2-amine
- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Uniqueness
7-Methoxy-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the methoxy group at the 7th position and the amine group at the 4th position allows for unique interactions with molecular targets and distinct reactivity in chemical reactions .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
7-methoxy-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-5-9(11)7-3-2-4-8(7)10/h5-6H,2-4,11H2,1H3 |
InChI-Schlüssel |
JSCBFNQMRFSYMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCCC2=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)
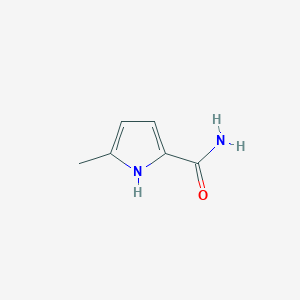
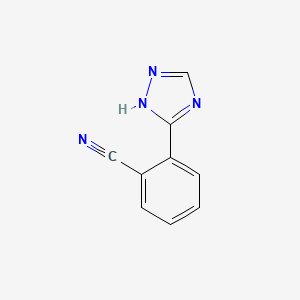
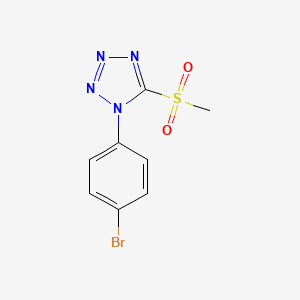
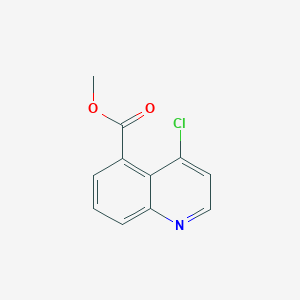
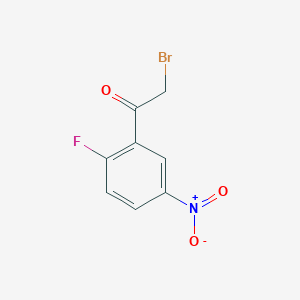
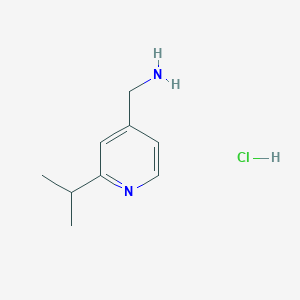
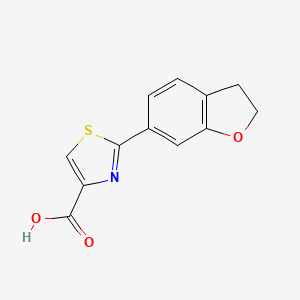
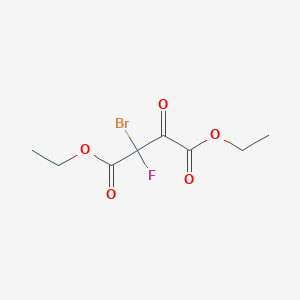
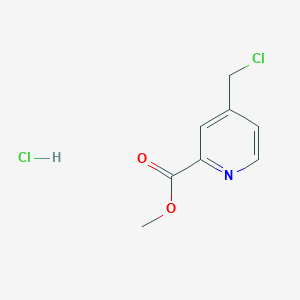
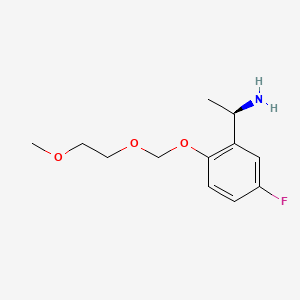
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
